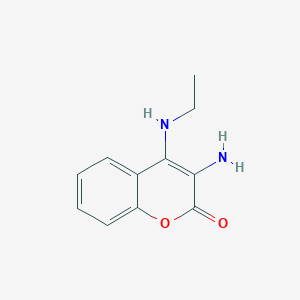

3-amino-4-(ethylamino)-2H-chromen-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-amino-4-(ethylamino)-2H-chromen-2-one is a derivative of 2H-chromen-2-one, a compound that is part of the coumarin family. These compounds are known for their diverse applications in pharmaceuticals and organic synthesis.

Synthesis Analysis

The synthesis of 2H-chromen-2-one derivatives, including this compound, often involves one-pot reactions. For example, Zahiri & Mokhtary (2015) described an efficient one-pot synthesis of similar derivatives using Bi(NO3)3·5H2O as a catalyst (Zahiri & Mokhtary, 2015). Additionally, Abbaspour-Gilandeh et al. (2016) reported a one-pot synthesis using (CTA)3[SiW12]–Li+–MMT as a nanocatalyst in water, which emphasizes the trend towards eco-friendly synthesis methods (Abbaspour-Gilandeh et al., 2016).

Molecular Structure Analysis

The molecular structure of 2H-chromen-2-one derivatives is typically characterized using techniques like IR, NMR, and X-ray diffraction. Wang Huiyana (2013) synthesized similar compounds and confirmed their structures using these methods (Wang Huiyana, 2013).

Chemical Reactions and Properties

These derivatives participate in various reactions, often serving as intermediates in the synthesis of more complex molecules. For instance, Vachan et al. (2019) demonstrated a Sc(OTf)3 catalyzed three-component reaction involving primary amines, β-ketoesters, and 2-hydroxychalcones to synthesize 7-amino-6H-benzo[c]chromen-6-ones (Vachan et al., 2019).

Physical Properties Analysis

Physical properties of 2H-chromen-2-one derivatives are often deduced from their crystalline structure and spectroscopic data. Radwan et al. (2020) synthesized similar compounds and analyzed their structure, which provided insights into their physical properties (Radwan et al., 2020).

Chemical Properties Analysis

Chemical properties of these compounds are explored through their reactivity and potential applications. Kumar et al. (2022) synthesized derivatives and explored their antioxidant activity and corrosion inhibition, indicating the versatility of these compounds in different applications (Kumar et al., 2022).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Synthesis of Derivatives : 3-amino-4-(ethylamino)-2H-chromen-2-one derivatives are synthesized through various chemical reactions. For instance, Dekamin et al. (2013) demonstrated the efficient preparation of 2-amino-4H-chromene derivatives using a one-pot, three-component reaction, highlighting a clean, transition metal-free approach with many advantages including high yields and low cost (Dekamin, Eslami, & Maleki, 2013).

Catalysis and Method Development : Novel catalysts and methods have been developed for synthesizing 2-amino-2-chromene derivatives. Wang et al. (2016) described the use of a novel poly(ethylene glycol) grafted triethylamine functionalized dicationic ionic liquid as an efficient catalyst in the synthesis process, emphasizing the environmental friendliness of this protocol (Wang, Yue, Li, & Luo, 2016).

Chemical Properties and Analysis

- Molecular Structure and Analysis : Detailed molecular structure analysis is a key aspect of research on this compound. Bejaoui et al. (2020) conducted spectroscopic methods and Hirshfeld surface analysis to characterize novel aminocoumarins, contributing to the understanding of their molecular properties (Bejaoui et al., 2020).

Applications in Various Fields

Pharmaceutical and Biological Research : The derivatives of this compound are explored for their potential in various biological applications. Ahagh et al. (2019) synthesized 3-Amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile derivatives, investigating their anti-proliferative properties and DNA binding, indicating their potential in cancer treatment (Ahagh et al., 2019).

Catalysis in Organic Synthesis : Research into the use of this compound and its derivatives as catalysts in organic synthesis is an evolving area. For example, the work by Jadhav et al. (2018) on polystyrene-supported p-toluenesulfonic acid as a catalyst for the synthesis of pyrano[3,2-c]chromene derivatives highlights this application (Jadhav, Lim, Jeong, & Jeong, 2018).

Eigenschaften

IUPAC Name |

3-amino-4-(ethylamino)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-2-13-10-7-5-3-4-6-8(7)15-11(14)9(10)12/h3-6,13H,2,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSJWHNDPEDHXDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C(=O)OC2=CC=CC=C21)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(acetylamino)phenyl]-3-nitrobenzamide](/img/structure/B5551468.png)

![3-[5-(aminosulfonyl)-2-thienyl]-N-cyclopropylbenzamide](/img/structure/B5551481.png)

![3-[1-(3-amino-3-oxopropyl)-1H-pyrazol-4-yl]-N,N-diethylbenzamide](/img/structure/B5551485.png)

![1-(2-amino-2-oxoethyl)-N-[1-(6-methyl-2-pyridinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5551500.png)

![N-phenyl-6-[(2-pyridinylthio)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5551502.png)

![2-(3-methylphenyl)-4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5551506.png)

![2-methyl-N-[2-(4-morpholinyl)ethyl]benzo[h]quinolin-4-amine](/img/structure/B5551517.png)

![8-methoxy-N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-3-chromanecarboxamide](/img/structure/B5551524.png)

![N-ethyl-2-methyl-6-(4-{4-[(6-methyl-3-pyridazinyl)oxy]benzoyl}-1-piperazinyl)-4-pyrimidinamine](/img/structure/B5551541.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-2,2-dimethylpropanamide](/img/structure/B5551544.png)

![4-amino-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B5551558.png)

![2-benzyl-8-[(4-methyl-1-piperazinyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5551567.png)